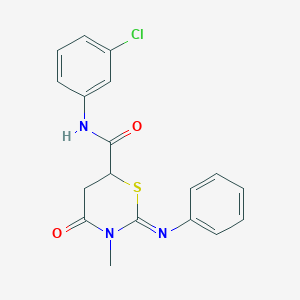![molecular formula C24H19N3O2 B411704 1-(3-Methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline CAS No. 6240-78-4](/img/structure/B411704.png)
1-(3-Methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound consists of a triazole ring fused to a quinoline ring, with benzyloxy and methoxy substituents on the phenyl ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
The synthesis of 1-(3-Methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline typically involves an oxidative ring closure of a hydrazine intermediate. One common method employs sodium hypochlorite as the oxidant and ethanol as the solvent. The reaction is performed at room temperature for approximately three hours, resulting in a 73% isolated yield . The product is then purified by extraction and passing the crude mixture through a small plug of alumina .
Chemical Reactions Analysis
1-(3-Methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents such as zinc/acetic acid or triphenylphosphine.
Common reagents used in these reactions include sodium hypochlorite, zinc, acetic acid, and triphenylphosphine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-(3-Methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]pyridine derivatives: These compounds share a similar triazole ring fused to a pyridine ring and exhibit comparable biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a triazole ring fused to a thiadiazine ring and are known for their diverse pharmacological activities.
Tris[1,2,4]triazolo[1,3,5]triazines: These compounds feature a triazole ring fused to a triazine ring and are used in constructing functional materials.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
6240-78-4 |
|---|---|
Molecular Formula |
C24H19N3O2 |
Molecular Weight |
381.4g/mol |
IUPAC Name |
1-(3-methoxy-4-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C24H19N3O2/c1-28-22-15-19(11-13-21(22)29-16-17-7-3-2-4-8-17)24-26-25-23-14-12-18-9-5-6-10-20(18)27(23)24/h2-15H,16H2,1H3 |
InChI Key |
CLINBAWCGVARPV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=NN=C3N2C4=CC=CC=C4C=C3)OCC5=CC=CC=C5 |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN=C3N2C4=CC=CC=C4C=C3)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


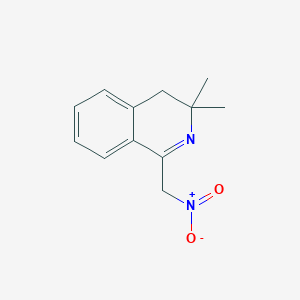
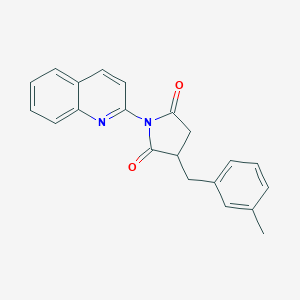
![2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-(2-methylphenyl)acetamide](/img/structure/B411625.png)
![2-[4-(dimethylamino)benzylidene]naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B411627.png)
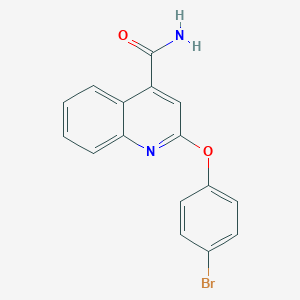
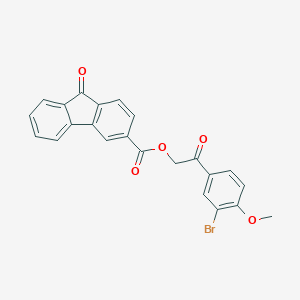
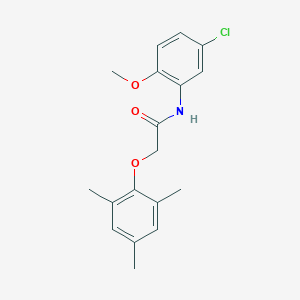
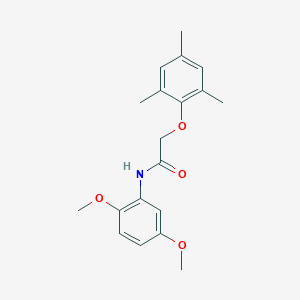
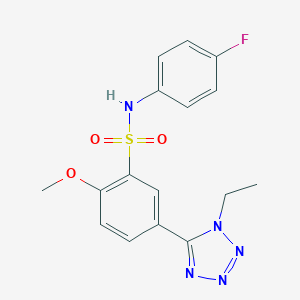
![2-Methoxy-N-{4-[4-(morpholine-4-sulfonyl)-phenyl]-thiazol-2-yl}-benzamide](/img/structure/B411636.png)
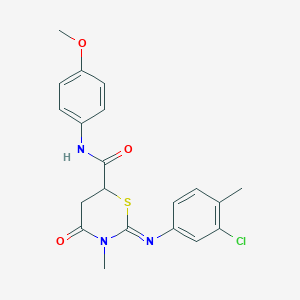
![(2Z)-N-(3-chlorophenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B411638.png)
![(2Z)-N-(3-chlorophenyl)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B411639.png)
